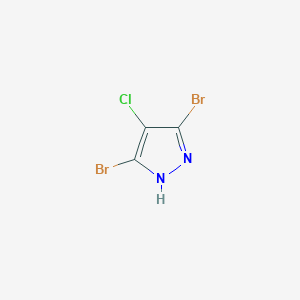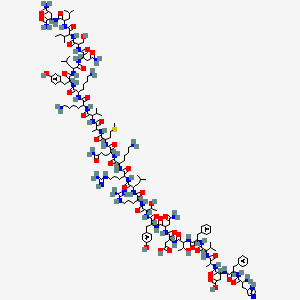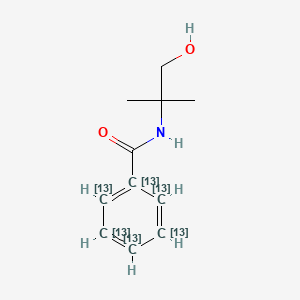
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxy group, a methyl group, and a cyclohexatrienecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide typically involves multiple steps. One common method includes the reaction of a cyclohexatrienecarboxylic acid derivative with a hydroxy-methylpropan-2-yl amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular receptors, modulating signaling pathways and influencing biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- N-(1-hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
Uniqueness
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide is unique due to its isotopically labeled carbon atoms (13C6), which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for detailed investigation of its structure and interactions at the molecular level.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
N-(1-hydroxy-2-methylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)/i3+1,4+1,5+1,6+1,7+1,9+1 |
Clave InChI |
PCSOUTBWLVEYRU-BWDSVOIGSA-N |
SMILES isomérico |
CC(C)(CO)NC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


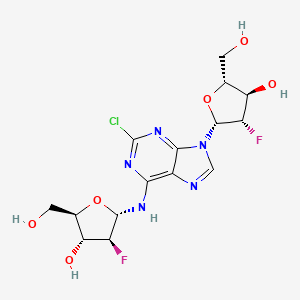

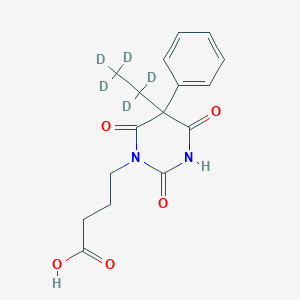


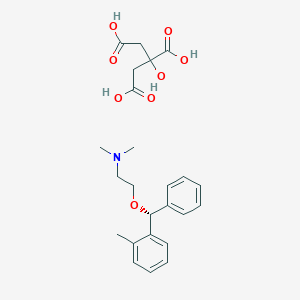
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
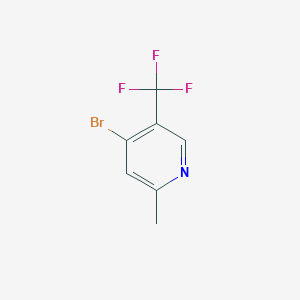
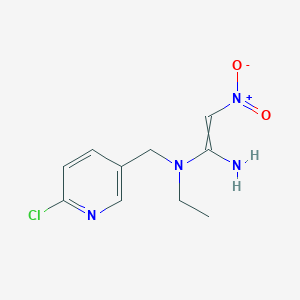
![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)

![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)
